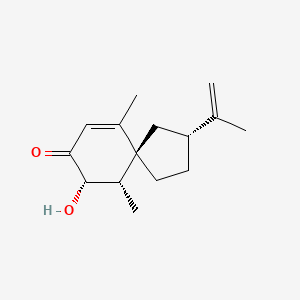
3-epi-3-Hydroxysolavetivone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-3-Hydroxysolavetivone: is a sesquiterpenoid compound derived from the roots of certain Solanum species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-3-Hydroxysolavetivone typically involves the use of sesquiterpenoid precursors. The process includes several steps of chemical reactions, such as oxidation and reduction, to achieve the desired stereochemistry. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant roots, followed by purification steps to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-epi-3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may yield less oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-epi-3-Hydroxysolavetivone is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: In biological research, this compound is investigated for its antifungal properties and potential use in developing new antifungal agents .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in treating fungal infections .
Industry: In the industrial sector, this compound is considered for its potential use in agricultural products to protect crops from fungal pathogens .
Mechanism of Action
The mechanism of action of 3-epi-3-Hydroxysolavetivone involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
- Solavetivone
- 3-Hydroxysolavetivone
- Solanascone
- Phytuberin
- Phytuberol
Comparison: 3-epi-3-Hydroxysolavetivone is unique due to its specific stereochemistry, which may confer different biological activities compared to its isomers and related compounds. For example, while solavetivone and 3-hydroxysolavetivone also exhibit antifungal properties, the specific configuration of this compound may result in different potency and spectrum of activity .
Properties
CAS No. |
62574-26-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3R,5S,6S,7S)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14+,15-/m1/s1 |
InChI Key |
XNIBIEVBMJDRPE-RJZRQDKASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
Canonical SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















